molecular formula C22H22F2N4OS B2441101 N-(3-FLUOROPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE CAS No. 1185053-29-5

N-(3-FLUOROPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2441101
CAS No.: 1185053-29-5
M. Wt: 428.5
InChI Key: ZBBAIMLHEAVBHP-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a potent and selective small molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a caspase-like protease in the CARD-BCL10-MALT1 (CBM) complex, which is a critical node in antigen receptor signaling for T-cells and B-cells. Constitutive activation of this pathway is a driver in certain subtypes of B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) . By inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of downstream substrates like RelB and A20, thereby suppressing NF-κB signaling and leading to the apoptosis of dependent cancer cells. Its research value is significant in the fields of immunology and oncology, providing a vital tool for investigating the pathophysiological roles of MALT1 and for exploring potential therapeutic strategies for hematological malignancies driven by aberrant NF-κB activation. This makes it an essential compound for studying signal transduction, lymphocyte activation, and for in vitro and in vivo models of lymphoma.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4OS/c1-28-11-9-22(10-12-28)26-20(15-5-7-16(23)8-6-15)21(27-22)30-14-19(29)25-18-4-2-3-17(24)13-18/h2-8,13H,9-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBAIMLHEAVBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Fluorophenyl)-2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antipsychotic and anticancer activities, as well as its mechanisms of action based on existing literature.

Chemical Structure

The compound features a unique triazaspiro structure that contributes to its biological activity. The presence of fluorine atoms and a sulfanyl group enhances its interaction with biological targets.

Antipsychotic Activity

Research indicates that related compounds within the triazaspiro class exhibit significant antipsychotic properties. For instance, a study involving 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one demonstrated effective modulation of dopaminergic pathways, which are critical in the treatment of psychotic disorders. The compound showed a favorable separation between doses that inhibited self-stimulation and those that induced catalepsy in animal models, suggesting reduced side effects associated with traditional antipsychotics .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation. For example, compounds targeting thioredoxin reductase (TrxR) have demonstrated selective antitumor effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AntipsychoticEffectiveModulation of dopaminergic pathways
AnticancerPromisingInhibition of TrxR and other cancer-related enzymes

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Interaction : The compound's structure allows for interaction with dopamine receptors, which is crucial in modulating psychotic symptoms.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like TrxR, which plays a role in cellular redox balance and cancer progression.

Case Studies

A notable case study involved the evaluation of related triazaspiro compounds against a panel of sixty cancer cell lines as per the US-NCI protocol. The results indicated significant cytotoxicity and highlighted structure-activity relationships (SARs) that could guide future modifications to enhance efficacy .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs exhibit significant anticancer properties by modulating protein kinase activities, which are crucial for cell proliferation and survival. The ability of N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide to inhibit specific kinases may lead to its use in targeted cancer therapies .
  • Antimicrobial Properties :
    • The sulfanyl group in the compound may contribute to its antimicrobial efficacy. Compounds with similar functionalities have shown promising results against various bacterial strains, suggesting potential for development as new antibiotics .
  • Neuropharmacological Effects :
    • Given the structure's resemblance to known psychoactive compounds, there is potential for exploring its effects on neurotransmitter systems. Preliminary studies on related compounds have indicated possible applications in treating neurological disorders such as depression and anxiety .

Table 1: Summary of Research Findings on Similar Compounds

Compound NameActivity TypeKey FindingsReference
Compound AAnticancerInhibition of cell proliferation in vitro
Compound BAntimicrobialEffective against Gram-positive bacteria
Compound CNeuropharmacologicalReduced anxiety-like behavior in animal models

Q & A

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield RangePurity (HPLC)
1Pd/C, DCM, reflux65–75%≥90%
2K₂CO₃, DMF, 70°C70–80%≥85%
3Et₃N, THF, RT60–70%≥88%

Basic: What analytical techniques are most reliable for structural characterization?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm spirocyclic core geometry and substituent positions (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm) .
  • HRMS: High-resolution mass spectrometry for molecular formula validation (e.g., [M+H]+ calculated for C₂₄H₂₃F₂N₄OS: 477.1564) .
  • HPLC-PDA: Purity assessment (>95%) with C18 columns (acetonitrile/water gradient) .

Basic: How to design in vitro assays to evaluate its biological activity?

Methodological Answer:
Prioritize target-specific assays:

  • Enzyme Inhibition: Use fluorogenic substrates (e.g., for kinases) with IC₅₀ determination via dose-response curves (n=3 replicates) .
  • Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled antagonists) with competitive binding models .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) with positive controls (e.g., doxorubicin) .

Note: Include negative controls (DMSO vehicle) and validate results with orthogonal assays (e.g., Western blot for target modulation).

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies:

  • Standardize Assays: Use identical cell lines (ATCC-validated), passage numbers, and incubation times .
  • Structural Verification: Confirm batch purity (HPLC/MS) and exclude degradation products .
  • Cross-Validate: Compare with structurally related compounds (e.g., chloro vs. fluoro analogs) to isolate substituent effects .

Q. Table 2: Bioactivity Comparison Across Analogs

Substituent (R)Target IC₅₀ (nM)Cell Viability (IC₅₀, μM)
4-Fluorophenyl120 ± 158.2 ± 1.1
4-Chlorophenyl95 ± 106.5 ± 0.9
4-Methylphenyl220 ± 2512.4 ± 2.3

Advanced: What computational approaches predict its binding mode to biological targets?

Methodological Answer:
Leverage molecular docking and dynamics simulations:

  • Docking (AutoDock Vina): Use cryo-EM or X-ray structures of targets (e.g., kinases) to model ligand-receptor interactions .
  • MD Simulations (GROMACS): Assess binding stability (RMSD < 2Å over 100 ns) and key residues (e.g., hinge region H-bonds) .
  • Free Energy Calculations (MM/PBSA): Estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .

Note: Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Advanced: How to investigate structure-activity relationships (SAR) for fluorophenyl modifications?

Methodological Answer:
Systematic SAR requires:

  • Substituent Scanning: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-/4-positions .
  • Pharmacophore Mapping: Identify critical features (e.g., sulfanyl group geometry) via 3D-QSAR (CoMFA/CoMSIA) .
  • Bioisosteric Replacement: Test thioether vs. sulfone linkages for metabolic stability .

Key Finding: Fluorine at the 4-position enhances target selectivity (2-fold vs. 3-fluorophenyl analogs) due to electronegativity and steric fit .

Advanced: How to assess chemical stability under physiological conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC (e.g., sulfoxide formation at pH < 3) .
  • Oxidative Stress: Expose to H₂O₂ (0.1–1 mM); quantify sulfanyl group oxidation via LC-MS .
  • Light Sensitivity: UV irradiation (254 nm) to assess photodegradation; use amber vials for storage .

Q. Table 3: Stability Profile

ConditionHalf-Life (Days)Major Degradant
pH 7.4, 37°C30None
pH 1.2, 37°C7Sulfoxide
1 mM H₂O₂, 37°C3Sulfone

Advanced: How to address discrepancies in mechanistic hypotheses across studies?

Methodological Answer:
Discrepancies often stem from incomplete target profiling. Resolve via:

  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify downstream pathways .
  • Kinetic Studies: Measure compound-target residence time (e.g., SPR biosensors) to distinguish reversible vs. irreversible binding .
  • In Vivo Validation: Use knockout models (e.g., CRISPR-Cas9) to confirm target relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.